molecular formula C10H11ClN2O B1294858 3-Amino-4-chloro-N-cyclopropylbenzamide CAS No. 63887-21-8

3-Amino-4-chloro-N-cyclopropylbenzamide

Cat. No.: B1294858
CAS No.: 63887-21-8
M. Wt: 210.66 g/mol
InChI Key: NNXCOYJTMBYPGP-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a cyclopropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-cyclopropylbenzamide typically involves the reaction of benzoyl chloride with cyclopropylamine to form 4-amino-N-cyclopropylbenzoyl chloride. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield the final product . The reaction conditions often include the use of appropriate solvents and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides. These products have different chemical and physical properties, making them useful in various applications.

Scientific Research Applications

3-Amino-4-chloro-N-cyclopropylbenzamide is used in several scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its binding affinity and reactivity with biological molecules. The cyclopropyl group adds to its stability and unique chemical properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-chloro-N-cyclopropylbenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cyclopropyl group. This group imparts unique chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-amino-4-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXCOYJTMBYPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980786
Record name 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63887-21-8
Record name Benzamide, 3-amino-4-chloro-N-cyclopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-chloro-N-cyclopropylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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